molecular formula C14H10N4S B12152607 5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12152607
M. Wt: 266.32 g/mol
InChI Key: BDDLNUZZSZXTGK-UHFFFAOYSA-N
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Description

5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex heterocyclic compound It features a unique structure with multiple rings and heteroatoms, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with multiple rings and heteroatoms, such as:

  • 5-Methyl-12-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
  • Indole derivatives
  • Azepinoindoles

Uniqueness

What sets 5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene apart is its specific arrangement of rings and heteroatoms, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

5-methyl-11-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H10N4S/c1-9-16-17-13-11-7-12(10-5-3-2-4-6-10)19-14(11)15-8-18(9)13/h2-8H,1H3

InChI Key

BDDLNUZZSZXTGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=NC3=C2C=C(S3)C4=CC=CC=C4

Origin of Product

United States

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